![molecular formula C10H14N2O B13843602 (S)-2-(Methylamino)-3-phenylpropanamide](/img/structure/B13843602.png)
(S)-2-(Methylamino)-3-phenylpropanamide
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Overview
Description
(S)-2-(Methylamino)-3-phenylpropanamide is a chiral compound with a specific stereochemistry, denoted by the (S) configuration. This compound is characterized by the presence of a methylamino group attached to the second carbon of a three-carbon chain, which is also connected to a phenyl group and an amide group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Methylamino)-3-phenylpropanamide typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the reductive amination of (S)-2-amino-3-phenylpropanamide with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts or chiral resolution techniques is crucial to obtain the desired enantiomer in high enantiomeric excess. The process may also involve multiple purification steps, including crystallization and chromatography, to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Methylamino)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
(S)-2-(Methylamino)-3-phenylpropanamide serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals due to its functional groups that allow for diverse chemical transformations.
Table 1: Common Reactions Involving this compound
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts to corresponding amides or acids | Potassium permanganate, Chromium trioxide |
Reduction | Produces primary amines or alcohols | Lithium aluminum hydride, Sodium borohydride |
Substitution | Nucleophilic substitution with other nucleophiles | Halogens, Alkylating agents |
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies have demonstrated its ability to inhibit the growth of various pathogens and cancer cell lines.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting the compound's potential as a lead structure for anticancer drug development .
Medicinal Applications
Drug Development
This compound is being explored as a precursor for developing drugs targeting specific molecular pathways. Its structural features allow for modifications that can enhance pharmacological properties.
Example: Factor XI Inhibitors
Research has shown that modifications of this compound can lead to the development of potent inhibitors of activated factor XI, which is crucial in coagulation pathways. These inhibitors hold promise for treating thrombotic disorders with a lower risk of bleeding .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in producing specialty chemicals and materials with specific properties. Its ability to undergo various chemical reactions makes it valuable for creating tailored compounds in manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-2-(Methylamino)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
®-2-(Methylamino)-3-phenylpropanamide: The enantiomer of the compound with the opposite stereochemistry.
2-(Methylamino)-3-phenylpropanoic acid: A related compound with a carboxylic acid group instead of an amide group.
2-(Methylamino)-3-phenylpropanol: A compound with a hydroxyl group instead of an amide group.
Uniqueness
(S)-2-(Methylamino)-3-phenylpropanamide is unique due to its specific stereochemistry and the presence of both a methylamino group and an amide group. This combination of features makes it particularly valuable in chiral synthesis and as a potential therapeutic agent.
Biological Activity
(S)-2-(Methylamino)-3-phenylpropanamide, also known as 3-(Methylamino)-3-phenylpropanamide hydrochloride, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant studies that elucidate its role in various biological systems.
Chemical Structure and Synthesis
The compound is characterized by its amide functional group and a phenyl ring, which are critical for its biological activity. Various synthesis methods have been explored to obtain this compound with optimal yield and purity. These methods include:
- Direct amination of the corresponding acid derivatives.
- Refluxing with methylamine under controlled conditions to ensure stereochemistry is preserved.
Biological Activity Overview
Research has indicated that this compound exhibits significant effects on neurotransmitter systems, particularly in modulating dopamine and norepinephrine pathways. These neurotransmitters are crucial for mood regulation and cognitive functions.
Neuropharmacological Effects
- Dopaminergic Activity : Preliminary studies suggest that the compound enhances dopaminergic activity, which could have implications for treating conditions such as depression and ADHD.
- CNS Stimulant Properties : The compound has been investigated for its potential as a central nervous system stimulant, showing promise in improving cognitive performance under certain conditions .
Table 1: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Dopamine Modulation | Enhanced dopaminergic activity | |
Norepinephrine Pathway | Potential modulation effects | |
CNS Stimulant | Cognitive enhancement potential |
Case Studies
Several case studies have explored the pharmacological implications of this compound:
- Study on Depression Models : A study conducted on animal models of depression demonstrated that administration of this compound resulted in a significant decrease in depressive-like behaviors, correlating with increased dopamine levels in the prefrontal cortex .
- Cognitive Function Assessment : In a pilot study involving healthy volunteers, doses of this compound were associated with improved performance on cognitive tasks, particularly those requiring attention and memory .
The pharmacodynamics of this compound involve its interaction with neurotransmitter receptors. It is hypothesized to act primarily as a reuptake inhibitor for dopamine and norepinephrine, thereby increasing their availability in synaptic clefts. This mechanism aligns with the pharmacological profiles observed in similar compounds within the class of amides.
Properties
IUPAC Name |
2-(methylamino)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-9(10(11)13)7-8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRTVXRJEYPGJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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